molecular formula C16H11N3OS2 B11486932 2-({[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinoline

2-({[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinoline

Cat. No.: B11486932
M. Wt: 325.4 g/mol
InChI Key: QFQOWFXPHNUAOW-UHFFFAOYSA-N
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Description

2-({[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinoline is a heterocyclic compound that combines the structural features of quinoline, thiophene, and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinoline typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carbon disulfide derivative under basic conditions.

    Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the quinoline ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of an aniline derivative with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the quinoline ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can be employed.

    Substitution: Halogenation can be carried out using halogens or N-halosuccinimides, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-({[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinoline has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-({[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. Additionally, it can interact with receptors on the surface of cells, modulating their activity and triggering specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline: This compound shares the thiophene and quinoline rings but has a thiazole ring instead of an oxadiazole ring.

    5-(Thiophen-2-yl)-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

2-({[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinoline is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C16H11N3OS2

Molecular Weight

325.4 g/mol

IUPAC Name

2-(quinolin-2-ylmethylsulfanyl)-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C16H11N3OS2/c1-2-5-13-11(4-1)7-8-12(17-13)10-22-16-19-18-15(20-16)14-6-3-9-21-14/h1-9H,10H2

InChI Key

QFQOWFXPHNUAOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CSC3=NN=C(O3)C4=CC=CS4

Origin of Product

United States

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